4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)
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Overview
Description
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C14H22N4O5 and a molecular weight of 326.35 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a pyridine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) typically involves the reaction of 4-(Morpholin-4-yl)pyridine-2-carboximidamide with acetic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) include:
- 4-(4-Morpholinyl)-2-pyridinecarboximidamide acetate (1:2)
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid .
Uniqueness
What sets 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) apart from similar compounds is its unique combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
acetic acid;4-morpholin-4-ylpyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2C2H4O2/c11-10(12)9-7-8(1-2-13-9)14-3-5-15-6-4-14;2*1-2(3)4/h1-2,7H,3-6H2,(H3,11,12);2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTNFBGLKYGFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1COCCN1C2=CC(=NC=C2)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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